molecular formula C12H18N2OS2 B11176048 5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11176048
M. Wt: 270.4 g/mol
InChI Key: DFRHNVHQCUUQAZ-MDZDMXLPSA-N
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Description

5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves the reaction of azepane derivatives with thiazolidinone precursors under specific conditions. One common method involves the condensation of 1-azepanyl aldehyde with 3-ethyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Azepanylmethylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C12H18N2OS2

Molecular Weight

270.4 g/mol

IUPAC Name

(5E)-5-(azepan-1-ylmethylidene)-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H18N2OS2/c1-2-14-11(15)10(17-12(14)16)9-13-7-5-3-4-6-8-13/h9H,2-8H2,1H3/b10-9+

InChI Key

DFRHNVHQCUUQAZ-MDZDMXLPSA-N

Isomeric SMILES

CCN1C(=O)/C(=C\N2CCCCCC2)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CN2CCCCCC2)SC1=S

Origin of Product

United States

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